Propyl 3-Chloropropionate: A Comprehensive Technical Guide
Propyl 3-Chloropropionate: A Comprehensive Technical Guide
CAS Number: 62108-66-1
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals, providing comprehensive information on Propyl 3-chloropropionate. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, safety and handling information, and its applications, particularly as a chemical intermediate.
Chemical and Physical Properties
Propyl 3-chloropropionate is an organic compound classified as an ester of 3-chloropropionic acid and n-propanol.[1] It is a colorless to pale yellow liquid with a characteristic odor.[2] The presence of a chlorine atom in its structure makes it a versatile reagent in various chemical reactions.[2]
Table 1: Chemical Identifiers and General Properties
| Property | Value | Source |
| CAS Number | 62108-66-1 | [3] |
| Molecular Formula | C₆H₁₁ClO₂ | [3] |
| Molecular Weight | 150.60 g/mol | [4] |
| IUPAC Name | propyl 3-chloropropanoate | [5] |
| Synonyms | Propanoic acid, 3-chloro-, propyl ester; n-Propyl-3-chloropropionate | [4] |
| InChI Key | WIOAODPBBXZVNV-UHFFFAOYSA-N | [3] |
| LogP | 1.95 | [3] |
Table 2: Physical Properties
| Property | Value | Notes |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Refractive Index | Data not available | For comparison, the refractive index of the related compound propyl propanoate at 20°C is 1.393. |
Synthesis of Propyl 3-Chloropropionate
Propyl 3-chloropropionate can be synthesized through several methods. The most common laboratory and industrial synthesis involves the esterification of 3-chloropropionic acid with n-propanol.[2] An alternative approach is the hydrochlorination of propyl acrylate.
Experimental Protocol: Fischer Esterification of 3-Chloropropionic Acid
This protocol details the synthesis of propyl 3-chloropropionate from 3-chloropropionic acid and n-propanol using an acid catalyst.
Materials:
-
3-Chloropropionic acid
-
n-Propanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Separatory funnel
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine 1 mole of 3-chloropropionic acid with 3 moles of n-propanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.1 mole) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted 3-chloropropionic acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the excess n-propanol by simple distillation.
-
Purify the resulting crude propyl 3-chloropropionate by fractional distillation under reduced pressure.
Synthesis of the Precursor: 3-Chloropropionic Acid
3-Chloropropionic acid can be prepared by the hydrochlorination of acrylic acid.
Materials:
-
Acrylic acid
-
Hydrogen chloride gas
-
Water or aqueous hydrochloric acid solution
-
Reaction vessel with gas inlet
Procedure:
-
A reaction vessel is charged with a sediment of pure 3-chloropropionic acid or a solution of 3-chloropropionic acid in water or aqueous hydrochloric acid.
-
Hydrogen chloride gas and acrylic acid are introduced simultaneously into the reactor. The molar ratio of hydrogen chloride to acrylic acid should be maintained between 0.70 and 1.30.
-
The reaction temperature is maintained below 60°C.
-
After the addition is complete, the introduction of hydrogen chloride gas can be continued to ensure the complete conversion of acrylic acid.
-
The resulting 3-chloropropionic acid can be purified by azeotropic topping under reduced pressure to remove water and dissolved HCl.
Safety and Handling
Propyl 3-chloropropionate should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Safety data sheets (SDS) for similar compounds indicate that they can cause skin and eye irritation.
General Precautions:
-
Avoid contact with skin and eyes.[2]
-
Do not breathe vapors.
-
Keep away from heat and sources of ignition.
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2]
-
Incompatible with strong oxidizing agents and strong bases.[2]
Applications in Research and Drug Development
Propyl 3-chloropropionate is a valuable intermediate in organic synthesis. Its bifunctional nature, with an ester group and a reactive alkyl chloride, allows for a variety of chemical transformations.
-
Chemical Intermediate: It serves as a building block for the synthesis of more complex molecules. The chlorine atom can be displaced by various nucleophiles to introduce new functional groups.[1]
-
Pharmaceuticals: Due to its potential biological activity, it is explored in the development of new pharmaceutical compounds.[1] The related compound (R)-3-Amino-3-(3-chlorophenyl)propionic acid is a known building block for bioactive molecules.
-
Flavoring Agents: Esters are often used in the food and fragrance industries, and propyl 3-chloropropionate may find use in flavoring formulations.[1]
Workflow and Process Diagrams
The following diagrams illustrate the key processes related to Propyl 3-Chloropropionate.
Caption: Synthesis and Purification Workflow for Propyl 3-Chloropropionate.
Caption: Key Chemical Relationships and Applications of Propyl 3-Chloropropionate.
References
- 1. Buy Propyl 3-chloropropionate | 62108-66-1 [smolecule.com]
- 2. Propyl 3-chloropropionate | SIELC Technologies [sielc.com]
- 3. Propyl 3-chloropropanoate price & availability - MOLBASE [molbase.com]
- 4. Propanoic acid, 3-chloro-, propyl ester [webbook.nist.gov]
- 5. Propyl propanoate - Wikipedia [en.wikipedia.org]
